(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
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Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C20H13N5O7S and its molecular weight is 467.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is mercury (II) ions in water . The compound has been used as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a change in the optical property of the compound, specifically a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm . This shift turns on a highly selective fluorescence emission at 425 nm .
Pharmacokinetics
The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb) , suggesting it has sufficient stability and bioavailability for this application.
Result of Action
The result of the compound’s action is the detection of mercury (II) ions in water . The compound’s interaction with mercury (II) ions causes a color change from pink to blue, which can be detected by the naked eye . This makes the compound a useful tool for monitoring mercury pollution in water.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. For example, the compound has been shown to be selective for mercury (II) ions over other ions . Additionally, the compound’s fluorescence emission, which is used to detect mercury (II) ions, could potentially be affected by the pH or temperature of the water.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O7S/c1-31-14-5-7-16-17(10-14)33-20(22-16)23(21-11-15-6-8-18(32-15)25(29)30)19(26)12-3-2-4-13(9-12)24(27)28/h2-11H,1H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPDKVINICWAB-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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